4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide
Overview
Description
“4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide” is a chemical compound. It has been mentioned in a study on the synthesis and in vitro antileishmanial efficacy of novel benzothiadiazine-1,1-dioxide derivatives . The benzothiadiazine derivative 2c, 2-(4-bromobenzyl)-3-phenyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, was found to be potent against Leishmania donovani .
Scientific Research Applications
Synthesis and Chemical Reactions
- Unexpected Reactions with Sulfur Dioxide : A study describes an unexpected outcome from the interaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide, leading to the formation of benzo[b]thiophene 1,1-dioxides through a process involving sulfur dioxide insertion and intramolecular cyclization, catalyzed by copper(i) bromide (Luo et al., 2015).
- Syntheses from Thioxane : Detailed syntheses of various N-substituted thiomorpholine-1,1-dioxides from 1,4-thioxane-1,1-dioxide were described, showcasing a range of reactions including those with primary amines and diamines, leading to compounds with potential biological activities (Asinger et al., 1981).
- Innovative Annulation Methods : A study explored the use of bromoethylsulfonium salt for synthesizing six- and seven-membered rings from 1,2-/1,3-aminoalcohols, yielding heterocyclic compounds like morpholines and benzoxazepines, showcasing the versatility of these reagents in producing various cyclic structures (Yar et al., 2009).
Medicinal Chemistry and Biological Applications
- Building Blocks in Medicinal Chemistry : Research highlights the importance of thiomorpholine and its 1,1-dioxide variant as crucial components in medicinal chemistry, with some analogues entering human clinical trials. Novel bridged bicyclic thiomorpholines were synthesized, showcasing their potential as innovative building blocks for drug development (Walker & Rogier, 2013).
- Catalysis in Green Chemistry : A study demonstrated the synthesis of thiomorpholine 1,1-dioxides through a double Michael addition reaction catalyzed by boric acid/glycerol in water, emphasizing a green and efficient method for producing these compounds with good to excellent yields (Halimehjnai et al., 2013).
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-1,4-thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSKLCBHWXGCIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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